1,2-Dipalmitoleoyl-3-palmitoyl-rac-glycerol
Description
Glycerol 1-palmitate 2,3-bis[(9Z)-9-hexadecenoate] is a structured triacylglycerol (TAG) with distinct regiochemical and fatty acid composition. It features:
- sn-1 position: Palmitic acid (16:0), a saturated fatty acid.
- sn-2 and sn-3 positions: Two (9Z)-9-hexadecenoic acid (palmitoleic acid, 16:1Δ9Z) residues, monounsaturated fatty acids with a cis double bond at the 9th carbon.
This compound is notable for its asymmetric distribution of saturated and unsaturated fatty acids, which influences its physical properties (e.g., melting point, oxidative stability) and metabolic behavior .
Properties
IUPAC Name |
2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl hexadecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H94O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h19,21-22,24,48H,4-18,20,23,25-47H2,1-3H3/b22-19-,24-21- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOVJPPUXXFZPC-UZTWDUGDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCC)OC(=O)CCCCCCCC=CCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCC)OC(=O)CCCCCCC/C=C\CCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H94O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
803.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dipalmitoleoyl-3-Palmitoyl-rac-glycerol can be synthesized through esterification reactions involving palmitoleic acid and palmitic acid with glycerol. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-purity lipid standards and controlled reaction environments to ensure the desired purity and yield. The process may include steps such as purification through chromatography and verification using techniques like gas chromatography-mass spectrometry (GC-MS) .
Chemical Reactions Analysis
Hydrolytic Reactions
Hydrolysis of ester bonds is a primary reaction pathway for this triglyceride, mediated by lipases and esterases. Key enzymes and mechanisms include:
Pancreatic Lipase-Catalyzed Cleavage
-
Reaction :
Glycerol 1-palmitate 2,3-bis[(9Z)-9-hexadecenoate] + 2 H₂O → Palmitic acid + 2 (9Z)-9-Hexadecenoic acid + Glycerol -
Enzyme : Pancreatic lipase (triacylglycerol lipase) selectively cleaves ester bonds at the sn-1 and sn-3 positions, releasing free fatty acids and monoacylglycerols12.
Microbial Esterase Activity
-
Reaction :
Partial hydrolysis to 2-monopalmitin or 1,2-diacylglycerol under microbial action3. -
Enzyme : Bacterial hydrolases (e.g., Pseudomonas spp. lipases) exhibit broad substrate specificity for unsaturated esters4.
Saponification
Alkaline hydrolysis yields soap molecules and glycerol:
-
Reaction :
Glycerol 1-palmitate 2,3-bis[(9Z)-9-hexadecenoate] + 3 NaOH → Sodium palmitate + 2 Sodium (9Z)-9-hexadecenoate + Glycerol
Enzymatic Modification of Acyl Chains
The unsaturated (9Z)-hexadecenoyl groups undergo enzymatic desaturation or elongation:
Δ6-Desaturase Activity
-
Reaction :
(9Z)-9-Hexadecenoate → (6Z,9Z)-6,9-Hexadecadienoate -
Enzyme : Δ6-Fatty acyl desaturases introduce double bonds at the Δ6 position, observed in Rhodococcus spp.46.
β-Oxidation
-
Pathway :
(9Z)-9-Hexadecenoate → Acetyl-CoA via successive cycles of dehydrogenation, hydration, and thiolytic cleavage. -
Enzyme : Acyl-CoA dehydrogenases and hydratases in peroxisomes/mitochondria74.
Oxidation of Unsaturated Bonds
The cis double bond at Δ9 is susceptible to oxidative degradation:
Lipoxygenase-Mediated Oxidation
-
Reaction :
(9Z)-9-Hexadecenoate + O₂ → Hydroperoxy-(9Z)-hexadecenoate -
Outcome : Forms hydroperoxides, precursors to rancidity in lipids4.
Transesterification
Industrial processes often utilize this reaction for biodiesel production:
-
Reaction :
Glycerol 1-palmitate 2,3-bis[(9Z)-9-hexadecenoate] + Methanol → Methyl palmitate + 2 Methyl (9Z)-9-hexadecenoate + Glycerol -
Catalyst : Lipases (e.g., Candida antarctica lipase B)5.
Enzymatic Esterification
-
Reaction :
Glycerol + Palmitoyl-CoA + 2 (9Z)-9-Hexadecenoyl-CoA → Glycerol 1-palmitate 2,3-bis[(9Z)-9-hexadecenoate] + 3 CoA
Structural and Physicochemical Data
-
Molecular Formula : C₅₃H₉₈O₆
-
IUPAC Name : [(2R)-2,3-bis[(9Z)-hexadec-9-enoyloxy]propyl] hexadecanoate.
Research Insights
-
Metabolic Fate : In murine models, analogous structured triglycerides show rapid uptake in cardiac tissues, with β-oxidation being the dominant catabolic pathway4.
-
Industrial Relevance : Used in synthesizing bioactive lipids for nutraceuticals, leveraging regioselective enzymes for tailored acyl positioning6.
Scientific Research Applications
Pharmaceutical Applications
-
Drug Delivery Systems
- Glycerol esters, including glycerol 1-palmitate, are utilized as carriers in drug delivery systems. Their ability to form stable emulsions allows for improved bioavailability of hydrophobic drugs. Research indicates that incorporating glycerol esters in liposomal formulations can enhance drug solubility and release profiles .
-
Anticancer Properties
- Recent studies have demonstrated the cytotoxic effects of glycerol 1-palmitate on various cancer cell lines. For instance, an IC50 value of approximately 36 µg/ml was reported against Hep-2 cells, indicating its potential as an anticancer agent . This suggests that glycerol esters may serve as a base for developing novel anticancer therapies.
- Enzyme Substrates
Cosmetic Applications
- Emulsifying Agent
- Moisturizing Agent
Food Technology Applications
- Food Additive
- Flavor Carrier
Case Studies
Mechanism of Action
The mechanism of action of 1,2-Dipalmitoleoyl-3-Palmitoyl-rac-glycerol involves its incorporation into lipid membranes and its role in lipid metabolism. It interacts with enzymes involved in lipid synthesis and degradation, influencing pathways such as fatty acid oxidation and triglyceride storage. The molecular targets include lipases and acyltransferases, which regulate the breakdown and formation of triglycerides .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
(a) Glyceryl 1-Palmitate-2,3-Dioleate
- Structure : sn-1 palmitate (16:0), sn-2/sn-3 oleate (18:1Δ9Z).
- Key Differences :
(b) rac 1-Oleoyl-2,3-Dipalmitoyl Glycerol
- Structure : sn-1 oleate (18:1Δ9Z), sn-2/sn-3 palmitate (16:0).
- Key Differences :
- Regiochemistry : Inverted saturated/unsaturated distribution compared to the target compound.
- Metabolic implications : Pancreatic lipase preferentially hydrolyzes sn-1 and sn-3 positions; thus, the saturated palmitate in sn-1 of the target compound may slow digestion compared to rac 1-oleoyl-2,3-dipalmitoyl glycerol .
(c) 1-Palmitoleoyl-Glycerol (Monoacylglycerol)
- Structure : sn-1 palmitoleate (16:1Δ9Z), sn-2/sn-3 free hydroxyl groups.
- Key Differences: Functionality: As a monoacylglycerol (MAG), it is amphiphilic and serves as an emulsifier, unlike the nonpolar TAG structure of the target compound. Bioavailability: MAGs are absorbed directly, while TAGs require lipase-mediated hydrolysis .
Physical and Chemical Properties
| Property | Glycerol 1-Palmitate 2,3-Bis[(9Z)-9-Hexadecenoate] | Glyceryl 1-Palmitate-2,3-Dioleate | rac 1-Oleoyl-2,3-Dipalmitoyl Glycerol |
|---|---|---|---|
| Melting Point | Lower (due to two unsaturated 16:1 chains) | Moderate (longer 18:1 chains) | Higher (two saturated 16:0 chains) |
| Oxidative Stability | Moderate (cis double bonds in 16:1Δ9Z) | Lower (more double bonds in 18:1) | High (saturated chains dominate) |
| Solubility in Water | Insoluble | Insoluble | Insoluble |
| Metabolic Rate | Slower (saturated sn-1 position) | Faster (unsaturated sn-1) | Intermediate |
Biological Activity
Glycerol 1-palmitate 2,3-bis[(9Z)-9-hexadecenoate] is a complex lipid compound that has garnered attention for its biological activities. This article delves into its chemical properties, mechanisms of action, and potential applications in various fields, supported by relevant data and case studies.
Mechanisms of Biological Activity
The biological activity of glycerol 1-palmitate 2,3-bis[(9Z)-9-hexadecenoate] is primarily attributed to its role in lipid metabolism and cellular signaling pathways. Key mechanisms include:
- Energy Storage and Metabolism : As a triacylglycerol, it serves as an energy reservoir in adipose tissues. Upon hydrolysis, it releases fatty acids that can be utilized for energy production through β-oxidation.
- Cell Membrane Structure : It contributes to the structural integrity of cell membranes, influencing fluidity and permeability, which are crucial for cellular functions.
- Signaling Molecules : Fatty acids released from glycerol derivatives can act as signaling molecules, modulating various physiological processes including inflammation and insulin sensitivity.
Table 1: Summary of Biological Activities
Case Study Analysis
-
Anti-inflammatory Effects :
A study conducted on human adipocytes showed that treatment with glycerol 1-palmitate derivatives reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential application in managing obesity-related inflammation. -
Antioxidant Properties :
Research has indicated that glycerol-based lipids can protect cells from oxidative stress by enhancing the activity of endogenous antioxidant enzymes. This property is particularly relevant in neurodegenerative diseases where oxidative damage plays a critical role. -
Regulation of Lipid Metabolism :
In a controlled experiment involving mice fed a high-fat diet, supplementation with glycerol 1-palmitate resulted in improved lipid profiles and reduced body fat accumulation compared to controls. This highlights its potential as a dietary supplement for weight management.
Q & A
Q. Methodological Approaches :
- Nuclear Magnetic Resonance (NMR) : Distinguishes regioisomers by analyzing glycerol backbone proton signals (e.g., sn-1 vs. sn-2/3 positions) .
- Mass Spectrometry (MS) : High-resolution MS (e.g., LC-ESI-QTOF) identifies molecular ions (e.g., [M+NH₄]⁺ at m/z 856.6) and fragmentation patterns to confirm acyl chain positions .
- Chromatography : Reverse-phase HPLC separates TGs based on acyl chain unsaturation and length.
Q. Example Data :
| Technique | Key Output | Reference |
|---|---|---|
| NMR | δ 4.29 ppm (sn-1 glycerol proton) | |
| HRMS | m/z 856.6392 ([M+NH₄]⁺, Δ <2 ppm) |
What synthetic strategies are employed to produce structured triglycerides like this compound?
Basic Research Focus
Synthesis involves regioselective esterification:
Enzymatic Catalysis : Lipases (e.g., Rhizomucor miehei) selectively esterify sn-1 position with palmitic acid, followed by sn-2/3 positions with palmitoleic acid .
Chemical Synthesis : Use protecting groups (e.g., tert-butyldimethylsilyl) to sequentially add fatty acids.
Q. Challenges :
- Isomer purity (<90% requires reprocessing).
- Scalability of enzymatic methods.
Q. Optimization Metrics :
| Parameter | Target Value | Reference |
|---|---|---|
| Regioselectivity | >95% sn-1 palmitate | |
| Yield | 70-85% (enzymatic) |
How does the positional distribution of fatty acids influence its biological activity in cancer models?
Advanced Research Focus
The sn-2/3 palmitoleate configuration enhances:
- Membrane Fluidity : Monounsaturated chains increase lipid raft permeability, potentiating drug delivery .
- Anti-Tumor Effects : Coix seed oil TGs with similar structures (e.g., glyceryl 1-palmitate 2,3-dilinoleate) suppress tumor growth by 30-40% in murine models via apoptosis induction .
Q. Contradictions in Data :
- Hypoglycemic vs. Anti-Tumor Activity : Palmitoleate-rich TGs in Cycas pectinata reduce blood glucose (30% in mice) but show weaker anti-tumor effects, suggesting tissue-specific mechanisms .
Q. Experimental Design Considerations :
- Use isotopic labeling (e.g., ¹³C-palmitoleate) to track metabolic fate.
- Compare sn-1/sn-2 positional isomers in vitro (e.g., HepG2 vs. MCF-7 cells).
What analytical challenges arise when isolating this compound from natural sources?
Advanced Research Focus
Key Challenges :
- Co-Elution : Similar TGs (e.g., glyceryl 1-palmitate 2-oleate 3-linoleate) co-elute in HPLC, requiring UPLC-MS/MS for resolution .
- Quantification : Overlapping MS/MS spectra necessitate MRM (multiple reaction monitoring) with ion transitions specific to palmitoleate (e.g., m/z 253→153) .
Q. Purification Workflow :
Extraction : Supercritical CO₂ extraction (40°C, 250 bar) from coix seed oil .
Fractionation : Silver-ion chromatography to separate unsaturated TGs.
Validation : GC-MS of methyl esters to confirm acyl chain composition .
Q. Example Recovery Rates :
| Step | Efficiency | Reference |
|---|---|---|
| Supercritical CO₂ | 85-90% | |
| Silver-ion HPLC | 70-75% |
How can researchers resolve discrepancies in reported bioactivity data across studies?
Methodological Focus
Sources of Variability :
- Cell Line Differences : Anti-tumor activity varies by cancer type (e.g., IC₅₀ of 12 μM in colon vs. 25 μM in breast cancer) .
- Experimental Models : In vivo studies may use divergent dosing (oral vs. intraperitoneal) or hyperglycemic induction protocols .
Q. Best Practices :
Standardize Assays : Use identical cell lines (e.g., ATCC-certified HT-29) and positive controls (e.g., 5-fluorouracil).
Meta-Analysis : Pool data from ≥3 independent studies to identify trends (e.g., palmitoleate’s role in PPAR-γ activation) .
Q. Data Reconciliation Table :
| Study | Bioactivity Claim | Model Used | Key Limitation |
|---|---|---|---|
| Patent (2017) | Anti-tumor (35% TGI) | Coix seed oil | Lack of pure compound |
| Hortl. Sci. 2014 | Hypoglycemic (24% ΔBG) | Alloxan-induced mice | Non-specific extraction |
What advanced computational tools model the interaction of this TG with lipid membranes?
Advanced Research Focus
Methods :
Q. Key Findings :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
